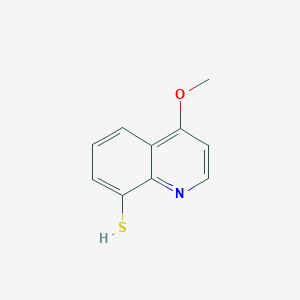

8-Quinolinethiol, 4-methoxy-

Description

BenchChem offers high-quality 8-Quinolinethiol, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinethiol, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59666-02-3 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

4-methoxyquinoline-8-thiol |

InChI |

InChI=1S/C10H9NOS/c1-12-8-5-6-11-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 |

InChI Key |

VDTJTFYEVBXSBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)S |

Origin of Product |

United States |

Contextual Overview of Substituted Quinolinethiol Ligands in Coordination Chemistry

Substituted quinolinethiol ligands are a class of organic compounds that have garnered considerable attention in the field of coordination chemistry. These ligands are characterized by a quinoline (B57606) backbone, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and a sulfur-containing thiol group. orientjchem.org The presence of both a nitrogen atom within the quinoline ring and a sulfur atom in the thiol group allows these molecules to act as bidentate ligands, capable of binding to a central metal atom through two donor atoms. researchgate.net

The coordination chemistry of these ligands is rich and varied, with the ability to form stable complexes with a wide array of transition metals. researchgate.net The nature and position of substituents on the quinoline ring can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net For instance, the introduction of different functional groups can modulate the ligand's ability to donate electron density to the metal center, which in turn impacts the properties of the coordination compound. uci.edu This tunability makes substituted quinolinethiol ligands valuable building blocks in the design of novel materials and catalysts. ontosight.ai

These ligands and their metal complexes have been explored for a variety of applications, leveraging their unique electronic and structural features. Research has demonstrated their potential in areas such as catalysis and materials science. ontosight.ai The ability of the thiol group to participate in various chemical reactions, including oxidation, alkylation, and metal coordination, further expands their utility. ontosight.ai

Significance of the 4 Methoxy Moiety on the Quinoline Scaffold for Research Applications

The introduction of a methoxy (B1213986) (-OCH3) group at the 4-position of the quinoline (B57606) scaffold has a profound impact on the molecule's chemical behavior and its utility in research. The methoxy group is an electron-donating group, which can influence the electron density distribution within the quinoline ring system. cymitquimica.com This electronic effect can alter the reactivity of the molecule, particularly in electrophilic substitution reactions. scribd.com

The presence of the methoxy group can also affect the lipophilicity of the quinoline derivative, which in turn can influence its solubility and interactions with biological systems. cymitquimica.com In the context of coordination chemistry, the electronic influence of the 4-methoxy group can modulate the Lewis basicity of the quinoline nitrogen and the thiol sulfur, thereby affecting the strength and nature of the coordination bonds with metal ions. rsc.org

Furthermore, the 4-position on the quinoline ring is a site of interest for chemical modifications. For example, 4-O-aryl quinoline derivatives have been shown to undergo nucleophilic substitution reactions where the aryloxy group is displaced by thiols. researchgate.net While this provides a route for forming quinoline thioethers, it also highlights a potential metabolic pathway for such compounds. researchgate.net The specific placement of the methoxy group at the 4-position can therefore direct the reactivity and potential applications of the quinoline derivative.

Research Trajectories and Unexplored Potentials of 8 Quinolinethiol, 4 Methoxy and Its Analogues

Strategic Approaches for the Synthesis of 4-Methoxy-8-Quinolinethiol

The synthesis of 4-methoxy-8-quinolinethiol requires precise control over the placement of substituents on the quinoline ring. This is typically achieved through multi-step sequences starting from appropriately substituted anilines or by functionalizing the quinoline core.

Regioselective Functionalization of Quinoline Precursors

The regioselectivity of quinoline functionalization is highly dependent on the reaction conditions and the existing substituents on the ring. For the target molecule, strategies often begin with a precursor that already contains either the methoxy group or a group that can be converted to the thiol.

A common precursor for the introduction of a functional group at the 8-position is 8-hydroxyquinoline (B1678124). The hydroxyl group can be methylated to form an 8-methoxyquinoline (B1362559) intermediate. For instance, the O-methylation of 8-hydroxyquinoline can be carried out using a suitable methylating agent in an anhydrous solvent like DMF in the presence of a base such as sodium hydride.

Another key strategy involves the sulfonation of a quinoline precursor. The reaction of quinoline with chlorosulfonic acid can yield quinoline-8-sulfonyl chloride. This intermediate is pivotal as the sulfonyl chloride group at the C-8 position can then be reduced to the desired thiol. A method for producing quinoline-8-sulfonyl chloride involves reacting quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride.

Synthesis starting from substituted anilines, such as 2-methoxyaniline, can also be employed. The Combes quinoline synthesis, or variations thereof, can construct the quinoline ring system with the methoxy group pre-installed at the correct position. For example, reacting 2-methoxyaniline with methyl vinyl ketone in the presence of an acid catalyst can yield 8-methoxy-4-methylquinoline. While this example yields a 4-methyl derivative, the principle demonstrates the construction of the 8-methoxyquinoline core from an aniline (B41778) precursor.

Introduction of Thiol and Methoxy Groups via Established Synthetic Pathways

The introduction of the thiol and methoxy groups relies on well-established organic reactions.

Introduction of the Methoxy Group: As mentioned, the methoxy group is often introduced via the Williamson ether synthesis by methylating a corresponding hydroxyquinoline. For example, substituted 2,4-dichloroquinolines can be converted to 2,4-dimethoxyquinolines by heating with sodium methoxide. Subsequent selective hydrolysis can yield a 4-methoxy-quinolin-2-one, demonstrating the utility of this approach for introducing methoxy groups. In syntheses starting from anilines, the methoxy group is carried through the cyclization reaction, as seen in the preparation of 8-methoxy-4-(4-methoxyphenyl)quinoline from 2-methoxyphenylamine.

Introduction of the Thiol Group: The most direct route to the 8-thiol functionality is the reduction of an 8-quinolinesulfonyl chloride. This transformation is a standard procedure in sulfur chemistry. Another common method for preparing quinolinethiols involves the diazotization of an aminoquinoline followed by reaction with a sulfur-containing nucleophile, although this is more common for other positions. A frequently used laboratory method involves the alkaline hydrolysis of a quinolylisothiouronium salt, which is itself prepared from the corresponding chloroquinoline and thiourea.

A general pathway for the synthesis of 4-methoxy-8-quinolinethiol would therefore likely involve:

Synthesis of 4-methoxyquinoline (B1582177) or a suitable derivative.

Introduction of a functional group handle at the C-8 position, typically via sulfonation.

Conversion of the C-8 functional group (e.g., sulfonyl chloride) to the thiol.

For example, 8-methoxyquinoline can be sulfonated using chlorosulfonic acid to yield 8-methoxyquinoline-5-sulfonyl chloride (note the regioselectivity). To obtain the 8-thiol, a synthesis starting with 8-amino-4-methoxyquinoline would be more direct, followed by diazotization and subsequent reaction with a sulfur source, or a multi-step conversion of 4-methoxyquinoline to 4-methoxy-8-chloroquinoline, then conversion to the thiol.

Derivatization Reactions and Functional Group Interconversions

The presence of the nucleophilic thiol group and the basic quinoline nitrogen allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Reactions Involving the Thiol Group (e.g., oxidation, alkylation)

The thiol group is a versatile handle for further functionalization.

Alkylation: The thiol group can be readily alkylated to form thioethers (sulfides). This reaction typically proceeds by deprotonating the thiol with a base to form a thiolate, which then acts as a nucleophile to displace a leaving group on an alkyl halide or similar electrophile. This S-alkylation is a common strategy for modifying the properties of thiol-containing compounds. For example, various (quinolin-4-ylthio)carboxylic acids have been synthesized from 4-chloroquinolines and mercaptocarboxylic acids, showcasing the nucleophilic substitution reaction to form a C-S bond.

Ligand Design Principles and Chelation Properties

The coordination behavior of 8-Quinolinethiol, 4-methoxy- is dictated by its inherent structural and electronic properties. These characteristics influence its mode of binding to metal ions, the stability of the resulting complexes, and its selectivity towards different metals.

Bidentate (N,S) Coordination Mode

8-Quinolinethiol, 4-methoxy- primarily functions as a bidentate ligand, coordinating to a central metal atom through the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. This (N,S) coordination mode results in the formation of a stable five-membered chelate ring. The formation of this ring is a key factor in the thermodynamic stability of the resulting metal complexes.

An exemplary case is the arsenic(III) complex, tris(4-methoxy-8-quinolinethiolato)arsenic(III), where the 4-methoxy-8-mercaptoquinoline acts as a bidentate (N,S) ligand. science.gov In this complex, the arsenic atom's coordination polyhedron is described as a symmetric octahedron, formed by three sulfur and three nitrogen atoms. science.gov This bidentate chelation is a common feature observed in the complexes of 8-quinolinethiol and its derivatives with various metal ions.

Electronic and Steric Effects of the 4-Methoxy Group on Ligand Behavior

The presence of a methoxy group at the 4-position of the quinoline ring significantly influences the ligand's electronic and steric properties, which in turn affects its coordination chemistry.

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic quinoline ring. This electron-donating nature increases the electron density on the quinoline ring system. Consequently, the basicity of the nitrogen atom is enhanced, making it a stronger Lewis base and thus a better donor atom for coordination with metal ions. This increased donor capacity can lead to the formation of more stable metal complexes compared to the unsubstituted 8-quinolinethiol.

Factors Influencing Metal Ion Selectivity and Complex Stability

The selectivity of 8-Quinolinethiol, 4-methoxy- for different metal ions and the stability of the resulting complexes are governed by a combination of factors.

Nature of the Metal Ion: The stability of the complexes often follows the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The affinity of the soft sulfur donor atom for soft metal ions (e.g., Hg²⁺, Pd²⁺, Pt²⁺) and borderline metal ions (e.g., Zn²⁺, Cd²⁺, Ni²⁺) also plays a crucial role in selectivity.

Chelate Effect: The formation of a stable five-membered chelate ring upon bidentate (N,S) coordination is a major driving force for complex stability. This effect entropically favors the formation of the chelated complex over monodentate coordination.

Electronic Properties of the Ligand: As mentioned, the electron-donating methoxy group enhances the basicity of the nitrogen donor, contributing to the formation of stronger metal-nitrogen bonds and thus more stable complexes.

pH of the Medium: The formation of complexes is pH-dependent, as the thiol group (-SH) needs to be deprotonated to (-S⁻) for coordination to occur. The optimal pH for complex formation will vary depending on the metal ion and its hydrolysis properties.

Synthesis and Characterization of Diverse Metal-8-Quinolinethiol, 4-methoxy- Complexes

A variety of metal complexes of 8-Quinolinethiol, 4-methoxy- have been synthesized and characterized, showcasing the ligand's broad coordination ability.

Complexation with Transition Metals

Research has demonstrated the ability of 8-Quinolinethiol, 4-methoxy- and its isomers to form complexes with a wide range of transition metals.

Complexes with Sn(II), V(IV), Mo(VI): Studies have reported the synthesis of a series of 8-quinolinethiolates, including 6-methoxy-8-quinolinethiolates, with tin(II), vanadium(IV), and molybdenum(VI). researchgate.netresearchgate.net While specific details for the 4-methoxy isomer are not extensively documented in these particular studies, the general synthetic routes involving the reaction of the ligand with the corresponding metal salts are applicable. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been synthesized and characterized, providing a model for the synthesis of the corresponding 4-methoxy-8-quinolinethiol complexes. mdpi.com

Complexes with Rh, Os, Ir: The synthesis of 6-methoxy-8-quinolinethiolates of rhodium, osmium, and iridium has been reported. researchgate.net These complexes are often prepared by reacting the appropriate metal precursor, such as a chloro-complex, with the ligand in a suitable solvent. The characterization of these complexes often involves spectroscopic techniques like NMR and IR, and in some cases, X-ray crystallography.

Complexes with Ni, Pd, Pt: Similar to the above, while specific reports on 4-methoxy-8-quinolinethiol complexes are scarce, the synthesis of nickel, palladium, and platinum complexes with related substituted 8-quinolinethiols and selenols has been documented. science.govresearchgate.net For example, heteroleptic nickel(II) complexes with substituted 8-hydroxyquinolines have been synthesized, indicating the amenability of the quinoline scaffold to form stable nickel complexes. science.gov

Complexes with As, Sb, Bi: The synthesis and crystal structure of the arsenic(III) complex of 4-methoxy-8-mercaptoquinoline, As[C₉H₅(4-OCH₃)NS]₃, have been reported in detail. researchgate.net This complex was synthesized and its structure determined by X-ray diffraction, confirming the bidentate (N,S) coordination. researchgate.net Additionally, the synthesis of 6-methoxy-8-quinolinethiolates of antimony and bismuth has been mentioned, suggesting that similar synthetic strategies can be employed for the 4-methoxy isomer. researchgate.net

Below is a table summarizing the reported and potential metal complexes of 8-Quinolinethiol, 4-methoxy-.

| Metal Ion | Reported/Potential Complex Formula | Notes |

| Sn(II) | Sn(C₁₀H₈NOS)₂ | Synthesis of related 6-methoxy derivative reported. researchgate.netresearchgate.net |

| V(IV) | VO(C₁₀H₈NOS)₂ | Synthesis of related 6-methoxy derivative reported. researchgate.netresearchgate.net |

| Mo(VI) | MoO₂(C₁₀H₈NOS)₂ | Synthesis of related 6-methoxy derivative reported. researchgate.netresearchgate.net |

| Rh(III) | Rh(C₁₀H₈NOS)₃ | Synthesis of related 6-methoxy derivative reported. researchgate.net |

| Os(III) | Os(C₁₀H₈NOS)₃ | Synthesis of related 6-methoxy derivative reported. researchgate.net |

| Ir(III) | Ir(C₁₀H₈NOS)₃ | Synthesis of related 6-methoxy derivative reported. researchgate.net |

| Zn(II) | Zn(C₁₀H₈NOS)₂ | Synthesis of related methyl-substituted selenolates reported. researchgate.net |

| Cd(II) | Cd(C₁₀H₈NOS)₂ | Synthesis of related methyl-substituted selenolates reported. researchgate.net |

| Hg(II) | Hg(C₁₀H₈NOS)₂ | Synthesis of related methyl-substituted selenolates reported. researchgate.net |

| Ni(II) | Ni(C₁₀H₈NOS)₂ | Synthesis of related substituted quinolinolates reported. science.gov |

| Pd(II) | Pd(C₁₀H₈NOS)₂ | Synthesis of related methyl-substituted selenolates reported. researchgate.net |

| Pt(II) | Pt(C₁₀H₈NOS)₂ | Synthesis of related methyl-substituted selenolates reported. researchgate.net |

| As(III) | As(C₁₀H₈NOS)₃ | Synthesis and crystal structure reported. researchgate.net |

| Sb(III) | Sb(C₁₀H₈NOS)₃ | Synthesis of related 6-methoxy derivative reported. researchgate.net |

| Bi(III) | Bi(C₁₀H₈NOS)₃ | Synthesis of related 6-methoxy derivative reported. researchgate.net |

Formation of Homoleptic and Heteroleptic Coordination Compounds

The versatility of 8-Quinolinethiol, 4-methoxy- as a ligand allows for the formation of both homoleptic and heteroleptic complexes.

Homoleptic Complexes: These are complexes where the central metal ion is coordinated to only one type of ligand. In the context of this article, a homoleptic complex would be one where the metal is exclusively coordinated to 8-Quinolinethiol, 4-methoxy- ligands. The arsenic complex, As(C₁₀H₈NOS)₃, is a clear example of a homoleptic complex. researchgate.net Similarly, the commonly formed complexes with a 1:2 or 1:3 metal-to-ligand ratio, such as M(C₁₀H₈NOS)₂ or M(C₁₀H₈NOS)₃, are homoleptic.

Heteroleptic Complexes: These are complexes where the central metal ion is coordinated to more than one type of ligand. 8-Quinolinethiol, 4-methoxy- can participate in the formation of heteroleptic complexes, where other ligands such as halides, phosphines, or other chelating agents are also bonded to the metal center. For instance, heteroleptic nickel(II) complexes containing substituted 8-hydroxyquinolines and a macrocyclic ligand have been synthesized. science.gov The formation of heteroleptic complexes can be influenced by factors such as the solubility of the corresponding homoleptic complexes and the reaction conditions. rsc.org By carefully selecting the co-ligands, the properties of the resulting heteroleptic complexes, such as their solubility, stability, and reactivity, can be fine-tuned.

Exploration of Polymetallic and Supramolecular Architectures

The design and synthesis of polymetallic and supramolecular architectures are at the forefront of modern coordination chemistry, with applications in catalysis, materials science, and molecular recognition. These complex assemblies are constructed from individual metal-ligand building blocks that are programmed to self-assemble into larger, ordered structures through carefully controlled intermolecular interactions.

In the context of 8-Quinolinethiol, 4-methoxy-, the exploration of its potential to form such elaborate architectures is an emerging area of research. The ligand itself possesses features conducive to the formation of supramolecular assemblies. The planar quinoline ring system can facilitate π-π stacking interactions, a common driving force in the organization of aromatic molecules in the solid state. Furthermore, the methoxy group and the sulfur and nitrogen heteroatoms can participate in weaker intermolecular interactions, such as hydrogen bonding (with co-crystallized solvent molecules) and other van der Waals forces, which can guide the packing of individual complex units into a larger, well-defined architecture.

While the body of literature specifically detailing polymetallic or extended supramolecular networks of 8-Quinolinethiol, 4-methoxy- is currently limited, the principles of crystal engineering suggest a high potential for such structures. The rational selection of metal ions with specific coordination geometries and the use of ancillary ligands could be employed to direct the self-assembly process, leading to the formation of dimers, polymers, or more intricate three-dimensional networks. Future research in this area will likely focus on exploiting these non-covalent interactions to build novel functional materials based on this versatile ligand.

Structural Elucidation of Metal-8-Quinolinethiol, 4-methoxy- Complexes

The precise determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical and physical properties. Single-crystal X-ray diffraction is the most powerful technique for obtaining this information, providing detailed insights into bond lengths, bond angles, coordination geometries, and the packing of molecules in the solid state.

Single-crystal X-ray diffraction studies have been successfully employed to elucidate the structure of metal complexes of 8-Quinolinethiol, 4-methoxy-. A notable example is the arsenic(III) complex, Tris(4-methoxy-8-quinilinethiolato)arsenic(III). The crystallographic analysis of this compound provides a clear picture of its coordination environment and solid-state arrangement.

The study revealed that Arsenic 4-methoxy-8-mercaptoquinolinate, with the formula As[C9H5(4-OCH3)NS]3, crystallizes in the trigonal space group R3. numberanalytics.com The arsenic atom in the crystal structure occupies a special position on a 3-fold rotation axis, imparting C3 symmetry to the entire complex molecule. numberanalytics.com In this complex, the 4-Methoxy-8-mercaptoquinoline ligand acts as a bidentate chelating agent, coordinating to the arsenic center through the nitrogen and sulfur atoms. numberanalytics.com

The coordination polyhedron around the arsenic atom can be described as a symmetric octahedron, with the three sulfur and three nitrogen atoms of the three ligand molecules defining the vertices. numberanalytics.com When considering the lone pair of electrons on the arsenic(III) center, the geometry is more accurately described as a ψ-one-capped octahedron. numberanalytics.com The As-S bond length is 2.3179(7) Å, while the As-N distance is a longer 2.688(3) Å, which is characteristic of the differing covalent and coordinate bonding nature of the sulfur and nitrogen atoms with the arsenic center. numberanalytics.com

The crystal packing of these neutral complexes is governed by van der Waals forces, with the molecules arranging themselves in a regular three-dimensional lattice. The unit cell parameters further define this packing arrangement.

Interactive Data Table: Crystallographic Data for Arsenic 4-methoxy-8-mercaptoquinolinate

| Parameter | Value | Reference |

| Chemical Formula | As[C9H5(4-OCH3)NS]3 | numberanalytics.com |

| Crystal System | Trigonal | numberanalytics.com |

| Space Group | R3 | numberanalytics.com |

| a (Å) | 13.9867(4) | numberanalytics.com |

| b (Å) | 13.9867(4) | numberanalytics.com |

| c (Å) | 12.4991(5) | numberanalytics.com |

| γ (°) | 120 | numberanalytics.com |

| Volume (ų) | 2117.58(12) | numberanalytics.com |

| Z | 3 | numberanalytics.com |

| Calculated Density (g/cm³) | 1.519 | numberanalytics.com |

| Coordination Geometry | Octahedral (ψ-one-capped) | numberanalytics.com |

| As-S Bond Length (Å) | 2.3179(7) | numberanalytics.com |

| As-N Bond Length (Å) | 2.688(3) | numberanalytics.com |

A detailed analysis of the crystal structure of metal complexes of 8-Quinolinethiol, 4-methoxy- allows for a deeper understanding of the subtle forces that govern their solid-state behavior. These interactions can be broadly categorized as intramolecular (within a single molecule) and intermolecular (between adjacent molecules).

Intermolecular Interactions: In the solid state, the packing of individual complex molecules is dictated by a network of intermolecular interactions. While strong forces like hydrogen bonds may be absent in an unsolvated crystal of a neutral complex like Tris(4-methoxy-8-quinilinethiolato)arsenic(III), weaker interactions play a significant role. These include:

Van der Waals Forces: These are the primary forces holding the neutral arsenic complexes together in the crystal lattice.

π-π Stacking: The planar aromatic quinoline rings of adjacent molecules can stack on top of each other. The distance between the planes and their relative orientation are indicative of the strength of this interaction. This type of interaction is crucial in the formation of supramolecular assemblies.

C-H···π Interactions: The hydrogen atoms of the quinoline rings can interact with the π-electron clouds of neighboring aromatic systems.

Dipole-Dipole Interactions: The presence of polar bonds, such as the C-O bond in the methoxy group, can lead to dipole-dipole interactions between molecules, further influencing their packing arrangement.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "8-Quinolinethiol, 4-methoxy-". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's connectivity and electronic structure can be obtained.

The ¹H NMR spectrum of "8-Quinolinethiol, 4-methoxy-" is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the methoxy (B1213986) group. The aromatic protons will appear as a series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling constants will be influenced by the positions of the methoxy and thiol substituents. The methoxy group protons are anticipated to appear as a sharp singlet further upfield, generally in the range of 3.8 to 4.2 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately 110-160 ppm). The carbon of the methoxy group will be found in a more upfield region, typically around 55-60 ppm. The specific chemical shifts offer insights into the electron-donating or withdrawing effects of the substituents on the quinoline core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Quinolinethiol, 4-methoxy-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Ring Protons | 7.0 - 9.0 (multiplets) | 110 - 160 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.2 (singlet) | - |

| Methoxy Carbon (-OCH₃) | - | 55 - 60 |

| Thiol Proton (-SH) | 3.0 - 4.0 (broad singlet) | - |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

"8-Quinolinethiol, 4-methoxy-" can act as a ligand, forming complexes with various metal ions. When this ligand coordinates to a metal such as tin, multinuclear NMR spectroscopy, like ¹¹⁹Sn NMR, becomes a powerful technique for characterizing the resulting complex. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center, as well as the nature of the ligands bound to it. For instance, a change in coordination from a tetrahedral to a trigonal bipyramidal or octahedral geometry around the tin atom would result in a significant upfield or downfield shift of the ¹¹⁹Sn resonance. This technique can, therefore, provide direct evidence of ligand coordination and furnish details about the structure of the metal complex in solution.

Dynamic NMR (DNMR) studies can be employed to investigate the kinetics of ligand exchange processes in metal complexes of "8-Quinolinethiol, 4-methoxy-". By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of exchange. For example, if the ligand is involved in a dynamic equilibrium, such as exchanging between a coordinated and an uncoordinated state, the NMR signals may broaden, coalesce, and then sharpen again as the temperature is varied. Analysis of these changes allows for the determination of the activation parameters for the exchange process, offering insights into the lability and stability of the metal-ligand bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

The IR and Raman spectra of "8-Quinolinethiol, 4-methoxy-" are expected to display characteristic vibrational bands for the thiol and methoxy groups. The S-H stretching vibration of the thiol group typically appears as a weak band in the IR spectrum in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually observed in the fingerprint region, between 600 and 800 cm⁻¹.

The methoxy group will exhibit a strong C-O stretching vibration in the IR spectrum, generally in the range of 1000-1300 cm⁻¹. Additionally, the C-H stretching vibrations of the methyl group will be observed around 2850-2960 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the quinoline ring will give rise to multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 2: Characteristic Vibrational Frequencies for 8-Quinolinethiol, 4-methoxy-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak |

| Thiol (C-S) | C-S Stretch | 600 - 800 | Medium |

| Methoxy (C-O) | C-O Stretch | 1000 - 1300 | Strong |

| Methoxy (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Quinoline Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Quinoline Ring | Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can be used for the detection of trace amounts of molecules. The thiol group in "8-Quinolinethiol, 4-methoxy-" can strongly adsorb onto the surface of metallic nanoparticles, typically gold or silver. This interaction can lead to a massive enhancement of the Raman signal of the molecule, allowing for its detection at very low concentrations. The SERS spectrum would be dominated by the vibrational modes of the quinoline ring and the functional groups that are in close proximity to the metal surface. This makes SERS a promising technique for developing sensitive analytical methods for the detection of "8-Quinolinethiol, 4-methoxy-" in various matrices.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a fundamental technique used to probe the electronic structure of molecules. When a molecule absorbs ultraviolet (UV) or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed provide direct insight into the energy gaps between these orbitals.

Investigation of Electronic Transitions and Absorption Maxima

For an aromatic heterocyclic compound like 4-methoxy-8-quinolinethiol, the UV-Vis spectrum is expected to be dominated by π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The quinoline ring system is a chromophore, a part of the molecule responsible for its color, and contains a conjugated system of pi electrons.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In conjugated systems like quinoline, these transitions often occur in the UV region (200-400 nm). The methoxy (-OCH₃) and thiol (-SH) substituents would be expected to act as auxochromes, modifying the absorption maxima (λmax) and intensity. Specifically, the electron-donating methoxy group would likely cause a bathochromic shift (shift to longer wavelength) of the π → π* bands compared to unsubstituted quinoline.

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (from the nitrogen or sulfur heteroatoms) to an antibonding π* orbital. These absorptions typically occur at longer wavelengths than the most intense π → π* transitions.

While specific λmax values for 4-methoxy-8-quinolinethiol are not documented, studies on other quinoline derivatives show characteristic absorption peaks. For example, various substituted quinolines exhibit strong absorption bands corresponding to π→π* transitions, often observed between 250 nm and 350 nm.

Characterization of Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands in Complexes

The thiol group at the 8-position makes 4-methoxy-8-quinolinethiol an excellent chelating agent for metal ions. Upon forming a coordination complex, new, often intense, electronic transitions can appear, known as charge-transfer (CT) bands. These are typically much more intense than d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. This results in the formal reduction of the metal center. These transitions are favored when the ligand has high-energy lone pairs (like the thiolate) and the metal has low-lying empty or partially filled d-orbitals. Complexes of 4-methoxy-8-quinolinethiol with metal ions in high oxidation states would be expected to show LMCT bands.

Metal-to-Ligand Charge Transfer (MLCT): In an MLCT transition, an electron moves from a metal-centered orbital to a ligand-centered orbital, resulting in the formal oxidation of the metal. This is common for metals in low oxidation states coordinated to ligands with low-lying π* orbitals, a characteristic of the quinoline ring system.

The color of many 8-mercaptoquinoline (B1208045) complexes is due to these intense charge-transfer bands, which can occur in the visible region of the spectrum. The specific energy (and thus, wavelength) of these bands provides information about the electronic interplay between the ligand and the metal ion.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 8-Quinolinethiol, 4-methoxy-, the molecular formula is C₁₀H₉NOS, giving it a precise molecular weight of approximately 191.04 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to this mass would be the molecular ion peak (M⁺·).

The fragmentation of this molecular ion would provide structural clues. While a specific fragmentation pattern for this compound is not published, analysis of related structures like 4-methoxyquinoline (B1582177) and 8-methoxyquinoline (B1362559) can suggest likely pathways. Common fragmentation patterns for quinolines involve the loss of small, stable neutral molecules. For 4-methoxy-8-quinolinethiol, expected fragmentation could include:

Loss of a methyl radical (·CH₃) from the methoxy group, resulting in a fragment at [M-15]⁺.

Loss of carbon monoxide (CO) from the ring system.

Loss of the thiol group (·SH) or a hydrogen sulfide (B99878) radical (·HS).

Complex rearrangements and cleavages of the quinoline ring structure.

A hypothetical fragmentation data table is presented below based on common fragmentation rules.

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 191 | [C₁₀H₉NOS]⁺· | Molecular Ion (M⁺·) |

| 176 | [C₉H₆NOS]⁺ | ·CH₃ |

| 163 | [C₁₀H₉NS]⁺· | CO |

| 158 | [C₁₀H₈NO]⁺ | ·SH |

Electrochemical Studies of Redox Properties and Metal Ion Sensing Capabilities

Electrochemical methods, such as cyclic voltammetry, are used to study the oxidation and reduction properties of a compound. The quinoline ring system is electrochemically active, and the presence of the thiol and methoxy groups would influence its redox potentials. The thiol group, in particular, can be readily oxidized.

These redox properties are crucial for the application of 4-methoxy-8-quinolinethiol in metal ion sensing. When the ligand coordinates to a metal ion, the redox potential of both the ligand and the metal can change significantly. An electrochemical sensor for a specific metal ion could be designed based on these principles:

Immobilization: The 4-methoxy-8-quinolinethiol ligand is attached to an electrode surface.

Complexation: When the target metal ion is present in a sample, it binds to the immobilized ligand.

Signal Generation: This binding event causes a measurable change in the electrochemical response (e.g., a shift in peak potential or a change in current), which can be correlated to the concentration of the metal ion.

The selectivity of such a sensor would depend on the varying affinities and electrochemical responses of the ligand to different metal ions. Thiol-containing ligands like this are known to have a high affinity for heavy metal ions such as mercury, lead, and cadmium, making them promising candidates for environmental monitoring sensors.

Theoretical and Computational Investigations

Research Applications in Catalysis and Advanced Materials Science

Catalytic Activity of 8-Quinolinethiol, 4-methoxy- Metal Complexes

Metal complexes incorporating the 4-methoxy-8-quinolinethiol ligand are of growing interest in the field of catalysis. The ligand's electronic and steric properties can be finely tuned by the choice of the central metal ion, influencing the reactivity and selectivity of the resulting catalyst.

Exploration in Homogeneous and Heterogeneous Catalysis

The principles of both homogeneous and heterogeneous catalysis provide a framework for the application of 4-methoxy-8-quinolinethiol complexes.

Homogeneous Catalysis: In this approach, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Metal complexes of 4-methoxy-8-quinolinethiol, being soluble in many organic solvents, are well-suited for homogeneous catalysis. These systems often exhibit high activity and selectivity due to the well-defined nature of the active catalytic sites. rsc.org However, a significant challenge lies in the separation and recycling of the catalyst from the product mixture. rsc.org

Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, these metal complexes can be immobilized on solid supports. This heterogenization strategy combines the high selectivity of molecular catalysts with the stability and ease of recycling characteristic of heterogeneous materials. rsc.org This approach is crucial for developing sustainable and economically viable chemical processes. mdpi.com

Table 1: Comparison of Catalysis Types for 4-methoxy-8-quinolinethiol Complexes

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| State | Catalyst and reactants are in the same phase (e.g., liquid) | Catalyst is in a different phase from reactants (e.g., solid catalyst, liquid reactants) |

| Activity/Selectivity | Generally high due to well-defined active sites rsc.org | Can be lower, potentially influenced by the support material |

| Catalyst Recovery | Difficult, often requires energy-intensive separation rsc.org | Easy separation and recycling rsc.org |

| Stability | May be less stable under harsh reaction conditions | Generally more stable and robust |

| Potential Application | Fine chemical synthesis requiring high selectivity | Industrial processes where catalyst reusability is critical |

Photocatalytic Applications (e.g., hydrogen evolution)

The generation of hydrogen from water through photocatalysis is a key area of renewable energy research. This process often involves a photosensitizer, a catalyst, and a sacrificial electron donor. Metal complexes derived from quinoline-type ligands are being explored for their potential role in these systems. For instance, systems using nickel-quinoxaline dithiolate complexes have been shown to be effective for photocatalytic hydrogen evolution. dntb.gov.ua The appropriate positioning of the conduction band in such systems allows for the efficient transfer of photogenerated electrons, which improves charge carrier separation and reduces the overpotential required for hydrogen generation. rsc.org The electronic properties of 4-methoxy-8-quinolinethiol suggest that its metal complexes could function as effective co-catalysts in similar systems, facilitating the production of hydrogen fuel from water.

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For metal complexes, this involves studying the formation of key intermediates and the sequence of elementary steps, such as oxidative addition, reductive elimination, and insertion reactions. In some cobalt-based catalytic systems for hydrogen evolution, a unique double Concerted Proton-Electron Transfer (CPET) pathway has been identified as the operative mechanism. chemrxiv.org Research into the catalytic cycles of 4-methoxy-8-quinolinethiol complexes would likely focus on how the ligand's electronic structure, influenced by the electron-donating methoxy (B1213986) group, affects the stability of intermediates and the energy barriers of transition states in proposed pathways, such as those seen in the oxidation of hydrocarbons. mdpi.com

Applications in Sensing and Detection Technologies

The ability of 4-methoxy-8-quinolinethiol to chelate metal ions and its inherent photophysical properties make it a promising candidate for the development of sensors and analytical reagents. crimsonpublishers.com

Development of Analytical Reagents for Metal Ion Determination and Extraction

Quinolinethiol derivatives are effective reagents for the separation and preconcentration of metal ions, which is often a necessary step in determining trace amounts of metals in complex samples. tandfonline.com Solvent extraction, using chelating agents like 4-methoxy-8-quinolinethiol, allows for the selective transfer of target metal ions from an aqueous phase to an organic phase, thereby concentrating them and removing interfering substances. The resulting metal-chelate complex can then be quantified using various analytical techniques. The strong chelating ability of the 8-quinolinethiol scaffold is a well-established property for binding to various metal ions. nih.gov

Design of Fluorescent or Chromogenic Probes for Chemical and Biochemical Analytes

Quinoline-based fluorescent probes are extensively explored due to their favorable biological, photophysical, and pharmacological properties. crimsonpublishers.com These molecules can act as chemosensors, where interaction with a target analyte, such as a specific metal ion, induces a change in fluorescence intensity or a color shift (chromogenic response). crimsonpublishers.comcrimsonpublishers.com

The design of these probes often incorporates a modular structure that can be engineered for various applications. researchgate.net The 4-methoxy-8-quinolinethiol scaffold is well-suited for this purpose. The quinoline (B57606) core acts as a fluorophore, the thiol group provides a specific binding site for analytes like heavy metal ions, and the methoxy group can modulate the probe's photophysical properties, such as its emission wavelength and quantum yield. researchgate.net Such probes have shown potential for detecting toxic metal ions and for bio-imaging applications in living cells. crimsonpublishers.comcrimsonpublishers.com

Table 2: Potential Sensing Applications of 4-methoxy-8-quinolinethiol

| Application Area | Target Analyte | Principle of Detection | Potential Advantage |

| Environmental Monitoring | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Chelation-enhanced fluorescence or color change | High sensitivity and selectivity for toxic metals crimsonpublishers.com |

| Bio-imaging | Intracellular Metal Ions (e.g., Zn²⁺, Cu²⁺) | "Turn-on" or ratiometric fluorescence upon binding | Low biotoxicity and cell membrane permeability researchgate.net |

| Industrial Process Control | Transition Metals | Formation of colored complexes for colorimetric analysis | Real-time monitoring of metal concentrations |

Advanced Materials Development

The exploration of novel organic ligands is a cornerstone of advanced materials science, driving the development of materials with tailored properties and functionalities. "8-Quinolinethiol, 4-methoxy-", a derivative of the well-studied 8-quinolinethiol, presents a unique combination of coordinating atoms (nitrogen and sulfur) and a methoxy functional group, which could theoretically influence the electronic properties and structural assembly of material systems. However, a thorough review of current scientific literature indicates that the specific applications of this compound in the development of advanced materials are not yet extensively documented. The following sections address the potential, rather than the reported, applications of "8-Quinolinethiol, 4-methoxy-" in specific areas of materials science, based on the known chemistry of related quinolinethiol compounds.

Fabrication of Coordination Polymers and Metal-Organic Frameworks for Specific Functionalities

Coordination polymers and metal-organic frameworks (MOFs) are classes of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The properties of these materials, such as porosity, catalytic activity, and luminescence, are highly dependent on the structure of the organic linker.

Future research in this area would likely involve the systematic reaction of "8-Quinolinethiol, 4-methoxy-" with various metal salts under different solvothermal conditions to explore the formation of new crystalline structures. Characterization of any resulting materials would be crucial to understanding how the inclusion of this specific ligand affects the structural and functional properties of the coordination polymer or MOF.

Table 1: Potential Metal Ions for Coordination with "8-Quinolinethiol, 4-methoxy-"

| Metal Ion | Potential Coordination Geometry | Possible Applications of Resulting Polymer/MOF |

|---|---|---|

| Zn(II) | Tetrahedral, Octahedral | Luminescence, Sensing |

| Cu(II) | Square Planar, Octahedral | Catalysis, Gas Sorption |

| Cd(II) | Octahedral | Sensing, Luminescence |

| Ni(II) | Square Planar, Octahedral | Magnetism, Catalysis |

| Co(II) | Tetrahedral, Octahedral | Magnetism, Catalysis |

Exploration in Optoelectronic Applications

Quinoline derivatives are known to exhibit interesting photophysical properties, and some have been investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). These properties are often attributed to the π-conjugated system of the quinoline ring. The introduction of a thiol group and a methoxy group, as in "8-Quinolinethiol, 4-methoxy-", can modulate the electronic structure and, consequently, the photoluminescent behavior of the molecule.

Despite the potential for interesting optoelectronic properties, there is a lack of direct research in the scientific literature focusing on the application of "8-Quinolinethiol, 4-methoxy-" in this field. Studies on related quinolinethiol-metal complexes have shown that they can be luminescent, suggesting that "8-Quinolinethiol, 4-methoxy-" could form complexes with similar properties. The methoxy group, being an electron-donating group, might further influence the emission wavelength and quantum efficiency of such complexes.

To ascertain the viability of "8-Quinolinethiol, 4-methoxy-" for optoelectronic applications, future research would need to focus on the synthesis and characterization of its metal complexes and the investigation of their photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes.

Table 2: Hypothetical Photophysical Properties for "8-Quinolinethiol, 4-methoxy-" Metal Complexes

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption | UV-Vis region | Based on the π-conjugated system of the quinoline core. |

| Emission | Potential for luminescence | Based on properties of related quinolinethiol-metal complexes. |

| Quantum Yield | Variable | Highly dependent on the coordinated metal ion and molecular rigidity. |

| Stokes Shift | Moderate to large | Common in metal-organic complexes. |

Integration into Hybrid Materials for Enhanced Performance

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit synergistic properties that surpass those of their individual constituents. Organic molecules like "8-Quinolinethiol, 4-methoxy-" can be integrated into inorganic matrices or grafted onto the surface of nanoparticles to create novel hybrid materials. The thiol group, in particular, is known to bind strongly to the surface of noble metal nanoparticles, such as gold and silver.

Currently, there are no specific studies in the peer-reviewed literature that describe the integration of "8-Quinolinethiol, 4-methoxy-" into hybrid materials. Theoretically, this molecule could be used to functionalize the surface of inorganic nanoparticles, thereby modifying their dispersibility, stability, and surface chemistry. For instance, the functionalization of semiconductor quantum dots with "8-Quinolinethiol, 4-methoxy-" could potentially alter their electronic properties and create new pathways for charge transfer, which could be beneficial for applications in photocatalysis or solar energy conversion.

The development of hybrid materials incorporating "8-Quinolinethiol, 4-methoxy-" would require the exploration of various synthetic strategies, such as in-situ formation of nanoparticles in the presence of the ligand or post-synthetic surface modification. Subsequent characterization would be necessary to confirm the successful integration of the organic molecule and to evaluate the performance of the resulting hybrid material in targeted applications.

Investigations in Biological and Biomedical Research Applications

Research into Cellular Interactions and Biological Activities of 8-Quinolinethiol, 4-methoxy- Complexes

The biological activities of quinoline (B57606) derivatives are often linked to their ability to chelate metal ions, thereby influencing various cellular processes. researchgate.netnih.gov Research into analogous compounds reveals significant potential in designing complexes with specific cellular effects.

Studies on metal complexes of quinoline derivatives have demonstrated notable anti-proliferative activity and selective cytotoxicity against tumor cells over normal cells. For instance, tin(IV) complexes with 5,7-dihalo-8-quinolinol ligands have shown high cytotoxicity against several human cancer cell lines. nih.gov These complexes displayed a degree of selectivity, favoring tumor cells over the normal human liver cell line HL-7702. nih.gov Similarly, custom-designed quinoline derivatives have shown a potential to selectively kill cancer cells without significantly impacting the growth of healthy cells. port.ac.ukport.ac.uk

The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of representative tin(IV) complexes of 5,7-dihalo-8-quinolinol against various cell lines, illustrating the potent and selective activity observed in this class of compounds.

| Compound/Complex | BEL7404 (Human Liver Cancer) | SKOV-3 (Human Ovarian Cancer) | NCI-H460 (Human Lung Cancer) | HL-7702 (Normal Human Liver) |

| [Sn(ClQ)₂Cl₂] | 0.02 µM | 0.04 µM | 0.05 µM | 0.17 µM |

| [Sn(BrQ)₂Cl₂] | 0.12 µM | 0.32 µM | 0.28 µM | 5.11 µM |

| [Sn(ClIQ)₂Cl₂] | 0.08 µM | 0.12 µM | 0.13 µM | 0.38 µM |

| Data sourced from research on 5,7-dihalo-8-quinolinol complexes. nih.gov |

The biological interactions of quinoline-based metal complexes are profoundly influenced by both the coordinated metal ion and the substituents on the quinoline ligand. researchgate.net

Metal Center: The choice of metal ion is critical as it dictates the geometry, kinetic inertness, and redox potential of the complex, which in turn affects its mechanism of action. nih.govmdpi.com For example, Pt(IV) complexes are often designed as inert prodrugs that can be reduced to active Pt(II) species within the cell. nih.gov The ability of copper to cycle between Cu(II) and Cu(I) oxidation states can lead to the generation of reactive oxygen species (ROS), a common mechanism of action for copper-based anticancer complexes. mdpi.com

Ligand Substituents: Modifications to the quinoline ring system can significantly alter the complex's physicochemical properties, such as lipophilicity and electronic charge distribution, thereby enhancing biological activity. nih.gov For example, the introduction of halogen atoms at the 5 and 7 positions of 8-hydroxyquinoline (B1678124) was found to significantly enhance the cytotoxicity of its tin(IV) complexes compared to the un-substituted ligand. nih.gov The unsubstituted phenolic group at position 8 is considered a key structural feature necessary for the biological activity of 8-hydroxyquinoline derivatives. researchgate.net

| Component | Role in Biological Interaction | Example |

| Metal Center | Determines coordination geometry, redox properties, and kinetic stability. Can be a source of catalytic or redox activity. nih.govmdpi.com | Platinum(II/IV) in anticancer drugs; Copper(II/I) for ROS generation. nih.govmdpi.com |

| Quinoline Scaffold | Acts as a chelating agent, providing a stable framework for metal coordination. researchgate.net | The 8-oxyquinolinato ligand forms stable complexes with various metal ions. researchgate.net |

| Ligand Substituents | Modulate properties like lipophilicity, solubility, and electronic distribution, affecting cellular uptake and target interaction. nih.govnih.gov | Halogenation at the C5 and C7 positions of 8-hydroxyquinoline enhances the antitumor activity of its metal complexes. nih.gov |

Design and Synthesis of Multimodal Research Probes

The unique optical properties of the quinoline ring make it an excellent scaffold for developing multimodal probes for bioanalysis and biomedical research. acs.orgport.ac.uk

Researchers have successfully designed and synthesized quinoline derivatives that possess simultaneous fluorescence, chirality, and Raman activity, making them powerful tools for multimodal diagnostics. port.ac.ukacs.orgport.ac.uk

Fluorescence: The aromatic quinoline system is inherently fluorescent, a property that can be tuned by modifying substituents. port.ac.ukacs.org This allows for the development of probes for fluorescence microscopy and other bio-imaging techniques. researchgate.net

Chirality: Chirality can be introduced into quinoline derivatives by attaching a chiral moiety, such as the amino acid L-cysteine. port.ac.ukacs.org This "chiral transfer" from the cysteine to the quinoline core makes the molecule optically active, which can be detected by circular dichroism spectroscopy and is valuable for studying stereospecific interactions with biological molecules. port.ac.ukacs.org

Raman Activity: Quinoline derivatives exhibit strong Raman scattering signals due to their aromaticity and specific bonds like C=N and C–N. acs.org When attached to plasmonic nanoparticles (e.g., gold), this signal is greatly amplified through Surface-Enhanced Raman Scattering (SERS), enabling highly sensitive detection for biosensing applications. port.ac.ukport.ac.uk

Quinoline-based probes are valuable tools for elucidating biological pathways. For example, 8-amidoquinoline derivatives have been developed as fluorescent chemosensors for detecting and quantifying metal ions like Zn²⁺ in biological systems. nih.gov Given that metal ion homeostasis is crucial for many cellular functions, such probes allow researchers to visualize fluctuations in ion concentrations associated with specific biological events or disease states. nih.govnih.gov The development of multimodal probes with fluorescence, Raman, and chiral properties further expands their utility, potentially allowing for simultaneous tracking of multiple cellular components or processes. acs.org

Mechanistic Studies of Interactions with Biological Targets (e.g., proteins, enzymes)

Understanding how quinoline-based metal complexes interact with biological macromolecules is key to defining their mechanism of action. While direct studies on 8-Quinolinethiol, 4-methoxy- are not available, research on related compounds points to several potential mechanisms.

The pharmacological activity of 8-hydroxyquinoline derivatives is often associated with their ability to interact with multiple biological targets. researchgate.net For metal complexes, a primary target is often DNA. nih.govmdpi.com Interactions can be non-covalent, involving modes such as intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions. mdpi.com Studies on tin(IV) complexes of 5,7-dihalo-8-quinolinol suggest that intercalation is the most probable mode of DNA binding for these compounds. nih.gov

Beyond DNA, these complexes can interact with proteins and enzymes. tdx.cat The metal center can coordinate with amino acid residues like histidine or cysteine, potentially inhibiting enzyme function. tdx.cat The development of computational techniques, such as molecular docking, combined with spectroscopic methods, is crucial for characterizing the precise binding sites and interaction modes between metal complexes and their protein targets. tdx.cat

Emerging Research Directions and Future Perspectives

Rational Design Strategies for Tailored Functionality

Rational design strategies for 8-Quinolinethiol, 4-methoxy- are centered on leveraging computational modeling and synthetic chemistry to modify its structure for specific functions. Theoretical calculations, such as Density Functional Theory (DFT), can predict how structural modifications will influence the molecule's electronic properties, reactivity, and interaction with biological targets or material surfaces.

Key areas for tailored functionality include:

Modulation of Electronic Properties: The electronic nature of the quinoline (B57606) ring system can be fine-tuned by introducing additional substituents. This can alter the compound's photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the quinoline ring can shift its absorption and emission spectra.

Enhancement of Metal Chelation: The 8-quinolinethiol moiety is a known chelating agent. Rational design can focus on modifying the steric and electronic environment around the nitrogen and sulfur atoms to enhance its affinity and selectivity for specific metal ions. This could lead to the development of more effective sensors for heavy metals or catalysts for organic reactions.

Optimization for Biological Activity: While specific biological activities of 8-Quinolinethiol, 4-methoxy- are not extensively documented, the quinoline scaffold is prevalent in many therapeutic agents. Design strategies may involve creating derivatives to explore potential antimicrobial, anticancer, or neuroprotective activities. This would involve synthesizing a library of analogues with varied substituents to establish structure-activity relationships (SAR).

Table 1: Potential Rational Design Modifications and Their Intended Functional Outcomes

| Modification Site | Proposed Substituent | Intended Functional Outcome |

|---|---|---|

| Quinoline Ring (C2, C5, C6, C7) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Enhanced metal binding affinity, altered photophysical properties |

| Quinoline Ring (C2, C5, C6, C7) | Electron-donating groups (e.g., -NH2, -OR) | Shifted emission spectra for sensing applications |

| Thiol Group (-SH) | Conversion to thioether (-SR) or disulfide (-S-S-) | Modulation of surface binding properties, prodrug strategies |

Integration of 8-Quinolinethiol, 4-methoxy- into Nanomaterial Systems

The thiol group of 8-Quinolinethiol, 4-methoxy- makes it an ideal candidate for anchoring onto the surface of various nanomaterials, particularly those with a metallic or metal oxide composition. This surface functionalization can impart new properties to the nanomaterials, opening up a range of applications.

Surface Functionalization of Gold Nanoparticles (AuNPs): The strong affinity of sulfur for gold can be utilized to form self-assembled monolayers (SAMs) of 8-Quinolinethiol, 4-methoxy- on the surface of AuNPs. This can enhance the stability of the nanoparticles in solution and provide a platform for further functionalization. The quinoline moiety could then be used for molecular recognition or to influence the plasmonic properties of the AuNPs.

Quantum Dot (QD) Surface Modification: Similar to AuNPs, the thiol group can be used to cap semiconductor quantum dots (e.g., CdSe/ZnS). This can passivate surface defects, improve quantum yield, and enhance the biocompatibility of the QDs for bioimaging applications. The methoxy-substituted quinoline could also influence the electronic interface between the QD and its environment.

Functionalization of Magnetic Nanoparticles: Iron oxide nanoparticles functionalized with 8-Quinolinethiol, 4-methoxy- could be developed for targeted drug delivery or as contrast agents in magnetic resonance imaging (MRI). The quinoline part of the molecule could be further modified to attach targeting ligands or therapeutic payloads.

Table 2: Potential Applications of Nanomaterial Systems Integrated with 8-Quinolinethiol, 4-methoxy-

| Nanomaterial | Functionalization Strategy | Potential Application |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Self-Assembled Monolayer (SAM) formation via thiol-gold bond | Colorimetric sensors, catalysis, surface-enhanced Raman scattering (SERS) substrates |

| Quantum Dots (QDs) | Surface capping via thiol binding to metal chalcogenide | Bioimaging probes, light-emitting devices |

Advanced In Situ Spectroscopic Characterization Techniques

To fully understand the behavior of 8-Quinolinethiol, 4-methoxy- in its various potential applications, advanced in situ spectroscopic techniques are crucial. These methods allow for the real-time monitoring of the compound's structure and electronic state under reaction conditions or within a functional system.

Surface-Enhanced Raman Spectroscopy (SERS): When 8-Quinolinethiol, 4-methoxy- is adsorbed onto a plasmonically active metal surface (like silver or gold nanoparticles), its Raman signal can be dramatically enhanced. In situ SERS can be used to study the orientation and binding of the molecule on the surface, as well as to monitor chemical reactions occurring at the thiol or quinoline moieties.

X-ray Photoelectron Spectroscopy (XPS): In situ XPS can provide information about the elemental composition and chemical state of the atoms in 8-Quinolinethiol, 4-methoxy- as it interacts with surfaces or other chemical species. This is particularly useful for confirming the formation of thiol-metal bonds and for studying changes in the electronic environment of the nitrogen and sulfur atoms.

Time-Resolved Fluorescence Spectroscopy: For applications involving the photophysical properties of 8-Quinolinethiol, 4-methoxy-, time-resolved fluorescence spectroscopy can be used to study the dynamics of its excited states. This can provide insights into its potential as a fluorescent sensor or in light-emitting devices.

Development of Sustainable and Scalable Synthetic Routes

The future viability of 8-Quinolinethiol, 4-methoxy- for any large-scale application will depend on the development of sustainable and scalable synthetic methods. Green chemistry principles are increasingly important in chemical synthesis, focusing on reducing waste, using less hazardous reagents, and improving energy efficiency.

Potential areas for the development of sustainable synthetic routes include:

One-Pot Syntheses: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel can significantly reduce solvent waste and purification steps.

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can reduce waste and improve atom economy. For example, developing catalytic C-H functionalization methods to introduce the methoxy (B1213986) or thiol groups onto a pre-existing quinoline core would be a significant advancement.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, would greatly improve the sustainability of the synthesis.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. Developing a flow synthesis for 8-Quinolinethiol, 4-methoxy- could lead to a more efficient and scalable production process.

Q & A

Q. What are the established synthetic routes for 4-methoxy-8-quinolinethiol, and what critical parameters influence yield?

A common method involves derivatization of 8-quinolinol. For example, methylation with dimethyl sulfate produces 8-methoxyquinoline intermediates, followed by functionalization at the 2- or 7-position using alkylating agents like isopropyl lithium. Critical parameters include reaction temperature (e.g., low temperatures for alkylation to minimize side reactions), stoichiometry of reagents, and demethylation conditions to preserve the thiol group .

Q. How should researchers characterize 4-methoxy-8-quinolinethiol to confirm structure and purity?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and functional groups.

- Mass spectrometry (MS) for molecular weight confirmation (e.g., using NIST reference data for quinoline derivatives) .

- HPLC with UV detection to assess purity (>95% is typical for research-grade compounds).

- Elemental analysis to validate stoichiometry .

Q. What are the stability considerations for 4-methoxy-8-quinolinethiol under laboratory storage conditions?

The compound is stable in inert atmospheres but degrades in the presence of oxidizers, producing hazardous byproducts like carbon oxides and nitrogen oxides. Store in airtight containers at 2–8°C, away from light and moisture. Avoid long-term storage to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-methoxy-8-quinolinethiol to mitigate side reactions?

- Temperature control : Perform alkylation steps at –78°C to suppress unwanted nucleophilic substitutions .

- Catalyst selection : Use transition metal catalysts (e.g., Pd/C) for regioselective functionalization.

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product from byproducts like unreacted starting materials or oxidized derivatives .

Q. What analytical strategies resolve contradictions in spectral data for quinoline derivatives?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments.

- High-resolution MS (HRMS) : Resolve ambiguities in molecular ion fragmentation patterns .

- X-ray crystallography : Resolve structural ambiguities when spectral data conflict with expected substituent positions .

Q. What mechanisms underlie the biological activity of 4-methoxy-8-quinolinethiol?

The compound inhibits cytochrome P450 enzymes via covalent bonding between its thiol group and the heme iron in the enzyme’s active site. This interaction disrupts redox cycling, as observed in similar 8-quinolinethiol derivatives .

Q. How can researchers address stability challenges during biological assays?

- Buffer selection : Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation.

- Short-term assays : Limit exposure to aqueous environments to <24 hours.

- Spectroscopic monitoring : Track decomposition via UV-Vis absorption at 270–320 nm, characteristic of quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.